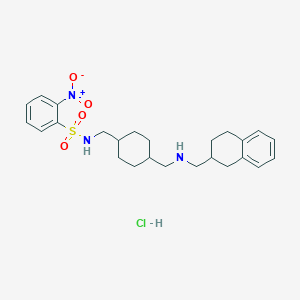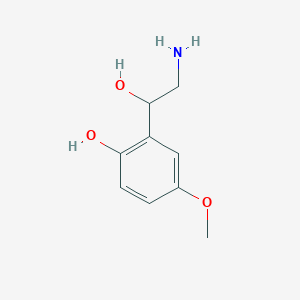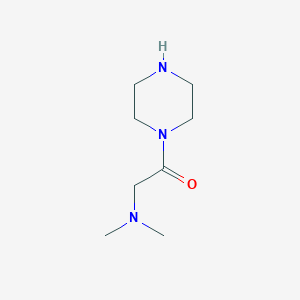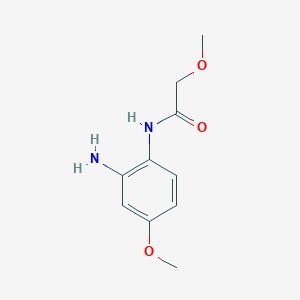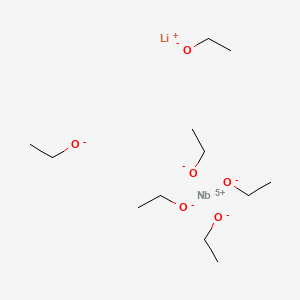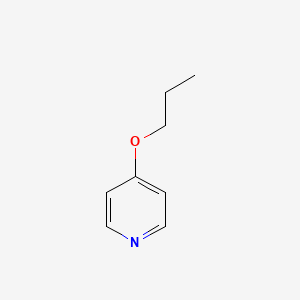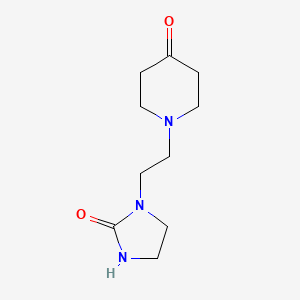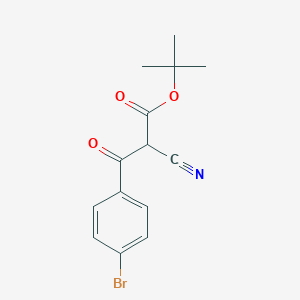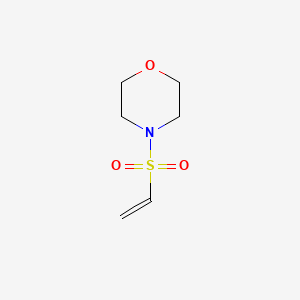
4-Vinylsulfonyl-morpholine
Übersicht
Beschreibung
4-Vinylsulfonyl-morpholine is an organic compound characterized by the presence of a vinyl sulfone group attached to a morpholine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Vinylsulfonyl-morpholine typically involves the reaction of morpholine with a vinyl sulfone precursor. One common method includes the use of sodium arylsulfinates and alkenes in the presence of a catalyst such as copper iodide (CuI) and bipyridine (bpy) under oxygen atmosphere . The reaction proceeds via anti addition of the sulfonyl cation followed by an elimination process to yield the desired vinyl sulfone .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure high-quality product.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Vinylsulfonyl-morpholine undergoes various types of chemical reactions, including:
Addition Reactions: The vinyl group can participate in addition reactions with nucleophiles such as thiols, leading to the formation of thioethers.
Substitution Reactions: The sulfone group can be involved in substitution reactions, where the sulfonyl group is replaced by other functional groups.
Common Reagents and Conditions:
Nucleophiles: Thiols, amines, and alcohols are common nucleophiles that react with the vinyl group.
Catalysts: Copper-based catalysts are frequently used in the synthesis and modification of vinyl sulfones.
Major Products:
Thioethers: Formed from the addition of thiols to the vinyl group.
Substituted Sulfones: Resulting from substitution reactions involving the sulfonyl group.
Wissenschaftliche Forschungsanwendungen
4-Vinylsulfonyl-morpholine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-Vinylsulfonyl-morpholine involves the covalent modification of target enzymes. The vinyl sulfone group reacts with nucleophilic residues such as cysteine in the active site of enzymes, leading to irreversible inhibition . This covalent binding enhances the binding affinity and prolongs the duration of action of the compound .
Vergleich Mit ähnlichen Verbindungen
Vinyl Sulfone: A simpler analog with similar reactivity but lacking the morpholine ring.
Vinyl Sulfide: Contains a sulfur atom instead of the sulfone group, leading to different reactivity and applications.
Uniqueness: 4-Vinylsulfonyl-morpholine is unique due to the presence of both the vinyl sulfone group and the morpholine ring. This combination imparts distinct reactivity and potential for diverse applications in drug design and materials science .
Eigenschaften
IUPAC Name |
4-ethenylsulfonylmorpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3S/c1-2-11(8,9)7-3-5-10-6-4-7/h2H,1,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSUSPFTZZVGBDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CS(=O)(=O)N1CCOCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20579384 | |
| Record name | 4-(Ethenesulfonyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20579384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41067-80-5 | |
| Record name | 4-(Ethenesulfonyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20579384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details














Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(3-Methoxyphenyl)-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B1628251.png)
![3-(3-Thiophen-2-yl-pyrazolo[1,5-a]pyrimidin-6-yl)-propan-1-ol](/img/structure/B1628252.png)
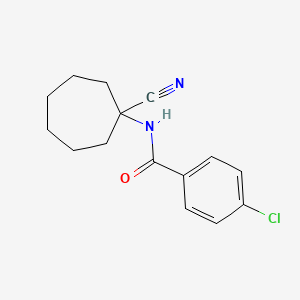

![1-Benzo[1,3]dioxol-5-yl-2-pyrrolidin-1-yl-ethanone](/img/structure/B1628257.png)
